1-(2-Aminoethyl)-3-phenylurea
Overview
Description
Compounds with structures similar to “1-(2-Aminoethyl)-3-phenylurea” often play significant roles in various applications. For instance, the five-membered pyrrolidine ring, which is a nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves various methods. For example, the synthesis of 1-(2-aminoethyl) piperazine (AEPZ), a potential candidate for CO2 capture solvent, was studied using a stirred cell reactor .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, the structure of imidazoles, a class of compounds that includes a five-membered ring consisting of two nitrogen atoms and three carbon atoms, has been extensively studied .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse. For instance, the kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine (AEPZ) was studied using a stirred cell reactor .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For instance, the kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine (AEPZ) was studied using a stirred cell reactor .Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Aminoethyl)-3-phenylurea are not yet fully understood due to the limited availability of research data. It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and potential effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(2-aminoethyl)-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMURMKJCXVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506742 | |
Record name | N-(2-Aminoethyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-01-1 | |
Record name | N-(2-Aminoethyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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